molecular formula C22H24N4O2S B11260186 3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11260186
M. Wt: 408.5 g/mol
InChI Key: WPHIRKAMGSCICO-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring a sulfonamide group, a pyrrolidine ring, and a pyridazine moiety

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O2S/c1-16-13-17(2)15-20(14-16)29(27,28)25-19-7-5-18(6-8-19)21-9-10-22(24-23-21)26-11-3-4-12-26/h5-10,13-15,25H,3-4,11-12H2,1-2H3

InChI Key

WPHIRKAMGSCICO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the formation of the sulfonamide linkage through the reaction of a sulfonyl chloride with an amine. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, while the pyridazine moiety is often synthesized through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrrolidine and pyridazine rings contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs used as antibiotics.

    Pyrrolidine derivatives: Compounds with pyrrolidine rings are widely studied for their biological activities.

    Pyridazine derivatives: These compounds are known for their potential in medicinal chemistry, particularly as enzyme inhibitors.

Uniqueness

The uniqueness of 3,5-DIMETHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of structural features, which confer specific chemical and biological properties

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